Carvacryl acetate

Descripción general

Descripción

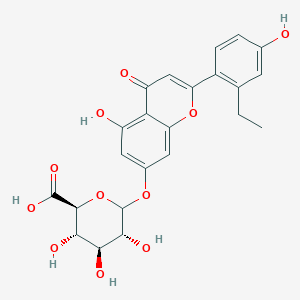

Carvacryl acetate, also known as 5-isopropyl-2-methylphenyl acetate, is a semisynthetic monoterpene ester. It is derived from carvacrol, a compound found in the essential oils of various aromatic plants such as oregano and thyme. This compound is known for its anti-inflammatory and antinociceptive properties, making it a compound of interest in pharmaceutical research .

Mecanismo De Acción

Target of Action

Carvacryl acetate, a semisynthetic monoterpene ester derived from carvacrol, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor . This receptor plays a crucial role in sensing environmental irritants, cold temperatures, and pain .

Mode of Action

This compound interacts with the TRPA1 receptor, establishing stable interactions with eight amino acid residues . This interaction leads to pharmacological efficacy against conditions like intestinal mucositis . It also exhibits anti-inflammatory and antinociceptive effects .

Biochemical Pathways

This compound affects various biochemical pathways. Its interaction with the TRPA1 receptor leads to a reduction in pro-inflammatory cytokines (interleukin-1β, keratinocyte chemoattractant, and tumor necrosis factor-α) and a decrease in malondialdehyde and nitric oxide metabolite levels in the jejunum . These changes contribute to its anti-inflammatory and antioxidant properties .

Result of Action

The interaction of this compound with the TRPA1 receptor results in various molecular and cellular effects. It reduces both neutropenia and bacteremia, increases villi height and crypt depth, decreases pro-inflammatory cytokines, and reduces malondialdehyde and nitric oxide metabolite levels in the jejunum . These effects contribute to its anti-inflammatory and antioxidant properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the antimicrobial efficacy of terpenoids, a group to which this compound belongs, can be strengthened under certain conditions . .

Análisis Bioquímico

Biochemical Properties

Carvacryl acetate has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to the TRPA1 receptor . Eight amino acid residues in TRPA1 established stable interactions with this compound . Its hydrophobic nature, owing to the existence of a benzene ring and methyl and isopropyl substituents, helps the moiety to bind with guanine present in DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to be effective in attenuating irinotecan-induced intestinal mucositis in mice . This effect is achieved through a reduction of both neutropenia and bacteremia, an increase in villi height and crypt depth, a decrease in pro-inflammatory cytokines (interleukin-1β, keratinocyte chemoattractant and tumor necrosis factor-α), and a decrease in malondialdehyde and nitric oxide metabolite levels in the jejunum .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to the TRPA1 receptor, leading to pharmacological efficacy against CPT-11-induced intestinal mucositis . This interaction between this compound and TRPA1 leads to a reduction in inflammation and an increase in mucosal protection in the gut of mice .

Dosage Effects in Animal Models

In animal models, a single oral dose of this compound (100, 200, or 400 mg/kg) caused a significant reduction in worm burden (30–40%)

Métodos De Preparación

Carvacryl acetate is synthesized through the acetylation of carvacrol. The process involves the reaction of carvacrol with acetic anhydride in the presence of a catalyst, typically pyridine. The reaction yields this compound with a purity of approximately 98% and a yield of around 76% . Industrial production methods follow similar synthetic routes but may involve optimization for higher yields and purity.

Análisis De Reacciones Químicas

Carvacryl acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carvacrol, which involves the cleavage of the ester bond.

Reduction: Reduction reactions can convert this compound back to carvacrol.

Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Carvacryl acetate is similar to other monoterpene esters such as geranyl acetate and linalyl acetate. it is unique due to its lower toxicity and higher stability compared to carvacrol, its precursor. Other similar compounds include:

Carvacrol: The precursor to this compound, known for its strong antimicrobial properties but higher toxicity.

Geranyl Acetate: Another monoterpene ester with antimicrobial properties but different aromatic characteristics.

Linalyl Acetate: Commonly found in lavender oil, known for its pleasant aroma and use in aromatherapy .

This compound stands out due to its combination of low toxicity, stability, and pharmacological properties, making it a valuable compound in various fields of research and industry.

Propiedades

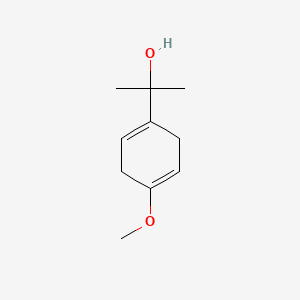

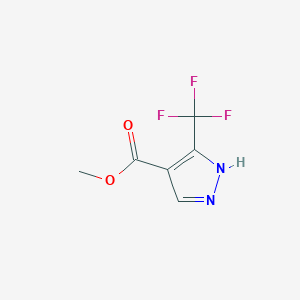

IUPAC Name |

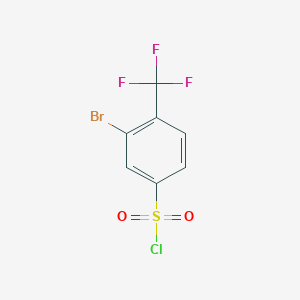

(2-methyl-5-propan-2-ylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSUQJHKQOGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863777 | |

| Record name | Carvacryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246.50 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6380-28-5, 4395-82-8 | |

| Record name | Carvacryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, carvacryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvacryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACRYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2BR75B36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.00 to 30.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carvacryl acetate exert its anti-inflammatory effects?

A1: this compound has demonstrated anti-inflammatory activity in preclinical studies using a complete Freund's adjuvant-induced inflammation model. [] While the exact mechanism is still under investigation, research suggests its potential to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines like interleukin (IL)-1β. []

Q2: Does this compound interact with specific receptors?

A2: Yes, research indicates that this compound acts as a transient receptor potential ankyrin 1 (TRPA1) receptor agonist. [] This interaction may contribute to its observed anti-inflammatory and antinociceptive properties.

Q3: What is the impact of this compound on oxidative stress?

A3: Studies show that this compound exhibits neuroprotective effects against oxidative stress induced by cerebral ischemia-reperfusion injury. [] This neuroprotection is linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H16O2, and its molecular weight is 192.25 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Fourier-transform infrared (FTIR) spectroscopy analysis of this compound and its inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) revealed characteristic peaks at 3392.8 cm-1, 2922.1 cm-1, 1159.2 cm-1, and 1028.0 cm-1. These peaks correspond to the symmetric and antisymmetric stretching of ν[OH], ν[CH2], ν[C–C], and bending vibration of ν[O–H], respectively. []

Q6: How stable is this compound in nanoemulsions?

A6: this compound nanoemulsions (CANE) have exhibited good stability over extended periods. One study demonstrated stability for 90 days with no signs of degradation, highlighting the potential of nanoemulsification for enhancing its stability and bioavailability. [, ]

Q7: Does this compound possess anthelmintic properties?

A7: Yes, this compound exhibits in vitro and in vivo anthelmintic activity against various gastrointestinal nematodes in sheep, including Haemonchus contortus. [, , , , , ] Additionally, it demonstrates activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. [, ]

Q8: How does nanoencapsulation affect the anthelmintic activity of this compound?

A8: Nanoencapsulating this compound with chitosan/gum arabic or chitosan/chichá gum has been shown to improve its efficacy against gastrointestinal nematodes in sheep. [, ] This enhanced activity is attributed to factors like controlled release, improved stability, and potentially better absorption.

Q9: Is there evidence of resistance development against this compound in parasites?

A9: While this compound demonstrates anthelmintic activity, further research is needed to determine the potential for resistance development in parasites upon prolonged exposure.

Q10: What is the toxicity profile of this compound?

A10: Acute toxicity studies in rodents have been conducted to assess the safety profile of this compound. [, ] While it exhibits toxicity at high doses, nanoencapsulation with chitosan/chichá gum significantly reduced its toxicity compared to the free compound. []

Q11: What are the advantages of formulating this compound as a nanoemulsion?

A11: Nanoemulsions offer several advantages for this compound delivery, including improved solubility, enhanced bioavailability, controlled release, and increased stability. [, ] This formulation strategy shows promise for improving its therapeutic efficacy, particularly through oral administration. []

Q12: Are there any other potential drug delivery systems for this compound?

A12: Aside from nanoemulsions, other drug delivery systems like liposomes, solid lipid nanoparticles, and inclusion complexes with cyclodextrins could be explored to further enhance its delivery and therapeutic potential. []

Q13: What analytical techniques are used to characterize and quantify this compound?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices, including essential oils and biological samples. [, , , , , , ]

Q14: How does the acetylation of carvacrol affect its biological activity?

A14: Acetylation of carvacrol to form this compound can influence its biological activity, potentially altering its binding affinity to receptors, interactions with enzymes, and overall pharmacological profile. [] Studies have shown that this compound can exhibit different levels of anthelmintic activity and toxicity compared to carvacrol. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)